
Mycophenolate mofetil N-oxide
Overview
Description
Mycophenolate mofetil N-oxide is a derivative of mycophenolate mofetil, an immunosuppressive agent widely used in organ transplantation and autoimmune diseases. This compound is known for its ability to inhibit lymphocyte proliferation, making it a valuable tool in preventing organ rejection and treating various autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mycophenolate mofetil N-oxide typically involves the oxidation of mycophenolate mofetil. One common method includes the use of hydrogen peroxide as an oxidizing agent under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, with the temperature maintained at around 40°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and high yield. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Mycophenolate mofetil N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form additional oxidative derivatives.
Reduction: It can be reduced back to mycophenolate mofetil using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the morpholinoethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetonitrile at 40°C.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Various nucleophiles in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Further oxidized derivatives of mycophenolate mofetil.
Reduction: Mycophenolate mofetil.
Substitution: Substituted derivatives at the morpholinoethyl group.
Scientific Research Applications
Pharmacological Mechanism
Mycophenolate mofetil functions as a reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), which is crucial for de novo purine synthesis in lymphocytes. By inhibiting this enzyme, mycophenolate mofetil reduces the proliferation of T and B lymphocytes, leading to immunosuppressive effects that are beneficial in preventing graft rejection and managing autoimmune conditions .
Transplantation
Mycophenolate mofetil has been a cornerstone in immunosuppressive regimens for solid organ transplants since its approval by the FDA in 1995. It is commonly used in combination with corticosteroids and calcineurin inhibitors to prevent acute rejection in kidney, heart, and liver transplants. Approximately 86% of renal transplant recipients utilize mycophenolate mofetil as part of their treatment regimen .
Autoimmune Diseases
Mycophenolate mofetil is also indicated for various autoimmune diseases, including:
- Lupus Nephritis : Studies have demonstrated its efficacy in treating lupus nephritis, where it helps manage inflammation and preserve kidney function .
- Chronic Graft-Versus-Host Disease (GVHD) : Although initial studies showed limited success, ongoing research continues to explore its potential as a second-line treatment for steroid-refractory chronic GVHD .
Hepatopulmonary Syndrome
A notable case involved a patient with hepatopulmonary syndrome who showed significant improvement after treatment with mycophenolate mofetil. The drug's ability to inhibit angiogenesis and nitric oxide production was pivotal in resolving the patient's symptoms, demonstrating its potential beyond traditional immunosuppressive roles .
Chronic Glomerular Diseases
Research has highlighted the effectiveness of mycophenolate mofetil in chronic glomerular diseases. A comprehensive review indicated that mycophenolate mofetil offers synergistic effects when combined with angiotensin II inhibitors, contributing to better outcomes in patients with chronic kidney conditions .
Comparative Efficacy
Mechanism of Action
Mycophenolate mofetil N-oxide exerts its effects by inhibiting inosine monophosphate dehydrogenase, an enzyme crucial for the proliferation of lymphocytes. This inhibition leads to a decrease in guanosine nucleotides, which are essential for DNA synthesis and cell division. The compound also affects the production of nitric oxide by inducible nitric oxide synthase, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Mycophenolate mofetil: The parent compound, widely used in immunosuppressive therapy.
Mycophenolic acid: The active metabolite of mycophenolate mofetil.
Cyclophosphamide: Another immunosuppressive agent used in similar therapeutic contexts.
Uniqueness: Mycophenolate mofetil N-oxide is unique due to its specific oxidative modification, which may confer distinct pharmacokinetic and pharmacodynamic properties. This modification can potentially enhance its efficacy and reduce side effects compared to its parent compound .
Biological Activity
Mycophenolate mofetil (MMF) is a prodrug that converts to mycophenolic acid (MPA), which is primarily used as an immunosuppressant to prevent organ transplant rejection. The biological activity of MMF and its metabolites, including mycophenolate mofetil N-oxide, has been a subject of extensive research due to their implications in various medical conditions, particularly in immunology and nephrology.
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) :
The primary mechanism by which MMF exerts its immunosuppressive effects is through the selective inhibition of IMPDH, an enzyme critical for the de novo synthesis pathway of purines in lymphocytes. This inhibition leads to a reduction in the proliferation of lymphocytes, thereby dampening the immune response necessary for organ rejection .
Nitric Oxide Production :
MMF also influences nitric oxide (NO) production. Research indicates that MMF can inhibit the activity of inducible nitric oxide synthase (iNOS), which is responsible for producing NO during inflammatory responses. This action is particularly relevant in conditions such as renal ischemia-reperfusion injury (IRI), where excessive NO production can exacerbate tissue damage .
1. Impact on Nitric Oxide Synthesis
Studies have demonstrated that MMF treatment results in a dose-dependent reduction in NO production in various cell types, including fibroblasts and renal tissues. For instance:
- In vitro studies showed that MMF significantly reduced nitrite accumulation, a marker of NO synthesis, in stimulated fibroblast cell lines .
- In vivo studies indicated that pre-treatment with MMF before inducing renal IRI led to decreased levels of NO and reduced iNOS gene expression, suggesting protective effects against renal damage .
2. Renal Protection
MMF has been shown to mitigate renal injury in various experimental models:
- In a study involving rats with induced pulmonary arterial hypertension (PAH), MMF treatment reduced right ventricular hypertrophy and decreased the medial thickness of pulmonary arteries, indicating its protective role against vascular remodeling .
- Clinical studies have reported that MMF administration correlates with reduced glomerular and interstitial injury, highlighting its efficacy in chronic kidney disease management .
Case Studies
Several case studies illustrate the clinical relevance of MMF:
- Kidney Transplant Recipients : A retrospective analysis demonstrated improved outcomes in patients receiving MMF post-transplant, with a notable decrease in acute rejection episodes compared to those on alternative regimens .
- Systemic Lupus Erythematosus (SLE) : MMF has been effectively used in treating SLE, showing significant improvements in disease activity scores when combined with standard therapies .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What is the mechanism of action of mycophenolate mofetil (MMF) in immunosuppression, and how can its inhibitory effects on inosine monophosphate dehydrogenase (IMPDH) be experimentally validated?
- Methodological Answer : MMF is hydrolyzed to mycophenolic acid (MPA), which non-competitively inhibits IMPDH, a critical enzyme in guanosine nucleotide synthesis for lymphocyte proliferation. To validate this mechanism:
- Use IMPDH activity assays (e.g., spectrophotometric methods) to measure enzyme inhibition in lymphocyte lysates treated with MPA .
- Conduct pharmacokinetic studies in animal models to correlate plasma MPA levels with IMPDH suppression .
- Employ flow cytometry to assess lymphocyte proliferation inhibition in vitro using mitogen-stimulated T-cells exposed to MPA .
Q. What are the standard methodologies for monitoring MMF pharmacokinetics and pharmacodynamics in clinical research?
- Methodological Answer : Key parameters include:
- Plasma MPA levels : Quantified via high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to assess bioavailability and trough concentrations .
- IMPDH activity assays : Measure enzymatic activity in peripheral blood mononuclear cells (PBMCs) as a biomarker of drug efficacy .
- Therapeutic drug monitoring (TDM) : Use population pharmacokinetic models to individualize dosing, accounting for factors like albumin levels and renal function .
Q. How are drug-drug interactions involving MMF systematically evaluated in preclinical and clinical studies?
- Methodological Answer :
- In vitro studies : Screen for interactions using human liver microsomes to assess cytochrome P450 (CYP) enzyme inhibition/induction. MMF interacts with drugs like proton pump inhibitors (reducing MPA absorption) and immunosuppressants (e.g., tacrolimus) .
- Clinical trials : Design crossover studies to compare MPA exposure with/without co-administered drugs (e.g., antacids, acyclovir) .
- Population pharmacokinetic modeling : Identify covariates (e.g., renal impairment) affecting MPA clearance .
Advanced Research Questions
Q. How can researchers design experiments to evaluate MMF’s efficacy in preventing renal fibrosis in diabetic nephropathy models?
- Methodological Answer :
- Animal models : Use streptozotocin-induced diabetic rats to mimic nephropathy. Administer MMF and measure biomarkers (e.g., urinary albumin, TGF-β1, collagen deposition) .
- Histopathological analysis : Apply Masson’s trichrome staining to quantify glomerular fibrosis and tubular atrophy .
- Omics approaches : Perform RNA sequencing on kidney tissue to identify pathways modulated by MMF (e.g., inflammation, oxidative stress) .
Q. What experimental strategies address contradictory data on MMF’s efficacy in diverse patient populations (e.g., African Americans vs. Caucasians)?
- Methodological Answer :
- Pharmacogenomic studies : Sequence genes like UGT1A9 (involved in MPA glucuronidation) to identify polymorphisms affecting drug metabolism .
- Admixture mapping : Correlate genetic ancestry with MPA pharmacokinetic variability in multi-ethnic cohorts .
- Dose-optimization trials : Use adaptive trial designs to tailor MMF dosing based on ethnicity-specific pharmacokinetic profiles .
Q. How can researchers resolve discrepancies in clinical trial data regarding MMF’s association with gastrointestinal (GI) toxicity?
- Methodological Answer :
- Mechanistic studies : Investigate MPA’s direct effects on intestinal epithelial cells using in vitro models (e.g., Caco-2 cell lines) to assess apoptosis and barrier dysfunction .
- Microbiome analysis : Perform 16S rRNA sequencing to evaluate gut microbiota shifts during MMF therapy, linking dysbiosis to GI adverse events .
- Controlled trials : Stratify patients by baseline GI comorbidities and use endoscopic scoring to objectively quantify toxicity .
Q. What novel in vitro or in vivo models are suitable for studying MMF’s off-target effects (e.g., neurotoxicity, teratogenicity)?
- Methodological Answer :
- Zebrafish embryos : Assess teratogenicity by exposing embryos to MMF and quantifying developmental abnormalities (e.g., neural tube defects) .
- 3D blood-brain barrier (BBB) models : Use endothelial cell co-cultures to evaluate MPA penetration and neurotoxicity .
- Longitudinal cohort studies : Monitor neurocognitive outcomes in pediatric patients receiving MMF .
Q. Methodological Considerations for Data Analysis
Q. How should researchers statistically analyze pharmacokinetic-pharmacodynamic (PK-PD) relationships in MMF studies?
- Answer :
- Non-linear mixed-effects modeling (NONMEM) : Develop PK-PD models to link MPA exposure (AUC) with IMPDH inhibition or clinical outcomes (e.g., rejection rates) .
- Bayesian forecasting : Individualize dosing by integrating prior PK data with real-time therapeutic drug monitoring .
Q. What bioinformatics tools are recommended for integrating multi-omics data in MMF research?
- Answer :
Properties
IUPAC Name |
2-(4-oxidomorpholin-4-ium-4-yl)ethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO8/c1-15(5-7-19(25)31-13-10-24(28)8-11-30-12-9-24)4-6-17-21(26)20-18(14-32-23(20)27)16(2)22(17)29-3/h4,26H,5-14H2,1-3H3/b15-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDAMCFHWPXNAW-SYZQJQIISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCC[N+]3(CCOCC3)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCC[N+]3(CCOCC3)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176940 | |
Record name | Mycophenolate mofetil N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
224052-51-1 | |
Record name | Mycophenolate mofetil N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224052511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mycophenolate mofetil N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MYCOPHENOLATE MOFETIL N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E48LN85F8Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.